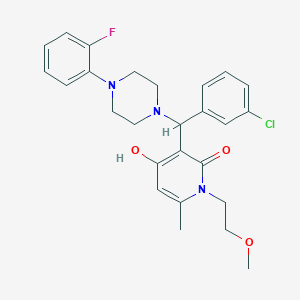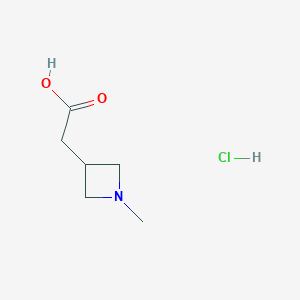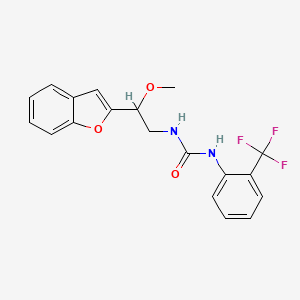
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as BMTU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BMTU belongs to the class of urea derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
1. Inhibitory Activities in Enzyme Studies
A study by Ohemeng et al. (1994) explored the synthesis of benzofuran hydroxyamic acids, including 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea, finding them to be potent inhibitors of 5-lipoxygenase enzyme. These inhibitors were effective both in vitro and in vivo, with varying potencies depending on the positioning and nature of substituents on the benzofuran nucleus and acyl group (Ohemeng et al., 1994).
2. Material Science: Dielectric and Thermal Properties
Çelik and Coskun (2018) synthesized a compound involving 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, a related structure, to study its dielectric and thermal properties. The research found significant changes in dielectric parameters with temperature, indicating potential applications in materials science (Çelik & Coskun, 2018).
3. Biological Evaluation in Drug Development
Perković et al. (2016) investigated novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents, including a structure related to this compound. These compounds showed promising antiproliferative effects against various cancer cell lines, suggesting their potential in drug development (Perković et al., 2016).
4. Chemical Structure Analysis in Molecular Studies
Lestard et al. (2015) conducted a structural, vibrational, and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea, which shares a similar structural motif with this compound. This study provided insights into the molecular stability and intermolecular interactions of such compounds, contributing to a deeper understanding of their chemical properties (Lestard et al., 2015).
5. Antimicrobial and Antioxidant Properties
Rashmi et al. (2014) synthesized derivatives of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, related in structure, and assessed their antimicrobial and antioxidant properties. This study highlights the potential use of benzofuran derivatives in antimicrobial and antioxidant applications (Rashmi et al., 2014).
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-26-17(16-10-12-6-2-5-9-15(12)27-16)11-23-18(25)24-14-8-4-3-7-13(14)19(20,21)22/h2-10,17H,11H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZZRHKRZDDEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2754865.png)
![3-[(5-Fluoropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2754867.png)
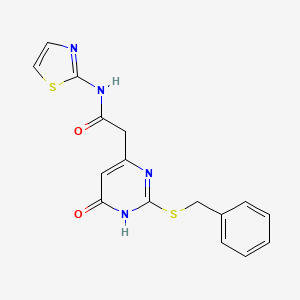
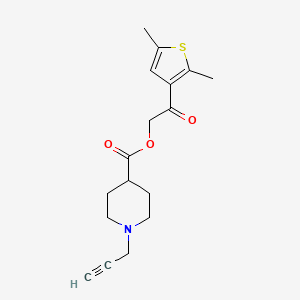
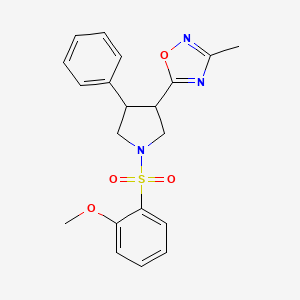
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2754875.png)
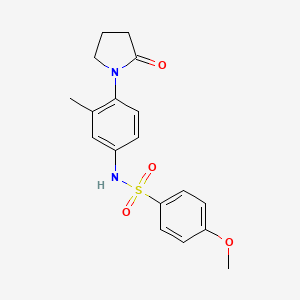
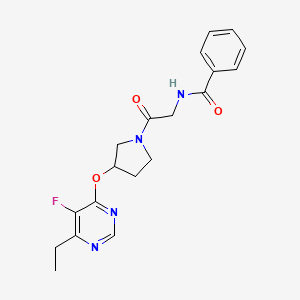
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2754878.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2754880.png)
